REACTION_CXSMILES
|
BrC1C=C(C)C=CN=1.[Li]CCCC.C[Si](C)(C)C#CC(=O)C.[CH3:23][C:24]1[CH:29]=[CH:28][N:27]=[C:26]([C:30]([OH:38])([C:32]#[C:33][Si](C)(C)C)[CH3:31])[CH:25]=1.O.O.[F-].[K+]>O1CCCC1.CO>[CH3:23][C:24]1[CH:29]=[CH:28][N:27]=[C:26]([C:30]([OH:38])([C:32]#[CH:33])[CH3:31])[CH:25]=1 |f:4.5.6.7|
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Name
|
|
Quantity
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8.5 g
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Type
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reactant
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Smiles
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BrC1=NC=CC(=C1)C
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Name
|
|
Quantity
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22 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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7.6 g
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Type
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reactant
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Smiles
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C[Si](C#CC(C)=O)(C)C
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Name
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2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
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Quantity
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6.5 g
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Type
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reactant
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Smiles
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CC1=CC(=NC=C1)C(C)(C#C[Si](C)(C)C)O
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Name
|
|
Quantity
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6.6 g
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Type
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reactant
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Smiles
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O.O.[F-].[K+]
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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110 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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with stirring at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Type
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CUSTOM
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Details
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Into a 250-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred for 30 min at −78° C
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Duration
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30 min
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Type
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STIRRING
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Details
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with stirring at −78° C
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Type
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TEMPERATURE
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Details
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The resulting solution was warmed slowly to 0° C.
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Type
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STIRRING
|
Details
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stirred for 10 min at this temperature
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Duration
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10 min
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of 10 mL of sat. aq. ammonium chloride
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 2×40 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 6.5 g (56%) of 2-(4-methylpyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as colourless oil
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Type
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CUSTOM
|
Details
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Into a 250-mL round-bottom flask, was placed
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Type
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STIRRING
|
Details
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The resulting solution was stirred for 4 h at 50° C
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
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The resulting mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The resulting solution was diluted with 100 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 2×50 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 3.5 g (78%) of 2-(4-methylpyridin-2-yl)but-3-yn-2-ol as a pink solid
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Name
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Type
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Smiles
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CC1=CC(=NC=C1)C(C)(C#C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |